(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride
Overview
Description
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is a chemical compound with the CAS Number: 118054-99-2 . It has a molecular weight of 183.64 and its IUPAC name is pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride . It is a yellow solid and is stored at 0-8 degrees .
Molecular Structure Analysis
The InChI code for (Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is 1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride is a yellow solid with a molecular weight of 183.64 . It is stored at 0-8 degrees .Scientific Research Applications
Anti-Mycobacterial Activity
(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride derivatives, specifically pyrazolo[1,5-a]pyrimidines, have been identified as potent inhibitors of mycobacterial ATP synthase, which is key in the treatment of Mycobacterium tuberculosis (M.tb). A study reported the synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amines and their effectiveness in inhibiting M.tb growth, showcasing their potential in anti-mycobacterial applications (Sutherland et al., 2022).
Receptor Binding Properties
Research on pyrazolo[1,5-α]pyridines has indicated potential in receptor binding, particularly with dopamine receptors. One study synthesized specific pyrazolo[1,5-α]pyridine derivatives and evaluated their affinity constants for D4, D2, and D3 dopamine receptors. These findings suggest potential applications in neurological research, especially concerning dopamine-related pathways (Guca, 2014).
PI3 Kinase Inhibitors
Pyrazolo[1,5-a]pyridines have also been explored as p110α selective PI3 kinase inhibitors. A study focused on analogues with improved aqueous solubility, crucial for their potential therapeutic use. These compounds demonstrated comparable potency and selectivity, with significant activity in cellular assays for PI3 kinase (Kendall et al., 2017).
Synthesis of Diverse Heterocyclic Compounds
The chemical versatility of pyrazolo[1,5-a]pyridines allows for the synthesis of various heterocyclic compounds. Research has focused on synthesizing derivatives like thieno[2,3-b]pyridines, pyrimidines, and triazolopyrimidines, which are of interest due to their potential biological activities and applications in material science (Mohamed et al., 2011).
Anticancer Research
There's ongoing research into the potential of pyrazolo[1,5-a]pyridine derivatives as anticancer agents. Studies have synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines, demonstrating the potential for these compounds in cancer treatment (Chavva et al., 2013).
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSDJEQDMAWLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride | |
CAS RN |
1187932-00-8, 1351659-25-0 | |
Record name | Pyrazolo[1,5-a]pyridine-3-methanamine, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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